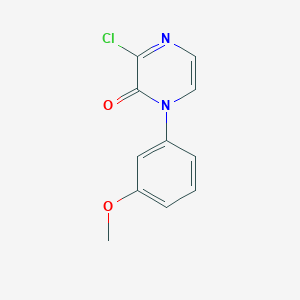

3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one

Descripción

Propiedades

IUPAC Name |

3-chloro-1-(3-methoxyphenyl)pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-9-4-2-3-8(7-9)14-6-5-13-10(12)11(14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPRVXQSYNDQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CN=C(C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one is a compound belonging to the pyrazinone class, which has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazinone core with a chlorine atom at the 3-position and a methoxyphenyl group at the 1-position. This specific arrangement contributes to its unique electronic properties, influencing its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 233.64 g/mol |

| Melting Point | Data not available |

| Solubility | Soluble in organic solvents |

Anticancer Potential

Research indicates that compounds similar to 3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one exhibit significant anticancer properties. For instance, pyrazinone derivatives have been shown to inhibit key kinases involved in cancer cell proliferation, making them candidates for further drug development .

- Mechanism of Action : The compound may act as an inhibitor of specific kinases, which play crucial roles in signaling pathways that regulate cell growth and survival. Inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Enzyme Inhibition

Studies have demonstrated that pyrazinone derivatives can inhibit various enzymes, including cyclin-dependent kinases (CDKs) and other kinases involved in cancer progression. For example, certain derivatives have shown IC values in the nanomolar range against CDK2/cyclin A2, indicating potent inhibitory activity .

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluating various pyrazinone derivatives found that some exhibited excellent antiproliferative activity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These compounds demonstrated IC values ranging from 0.98 µM to 1.28 µM .

- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to target proteins, providing insights into their mechanisms of action. For instance, docking simulations indicated favorable interactions with c-Met and VEGFR-2 kinases, which are critical in tumor angiogenesis and metastasis .

Synthesis Methods

The synthesis of 3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:

- Formation of the pyrazinone ring through cyclization reactions.

- Introduction of the methoxy group via methylation processes.

- Chlorination at the appropriate position using reagents such as thionyl chloride or phosphorus oxychloride.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

The compound serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, such as nucleophilic substitutions and cyclization processes. The presence of the chloro and methoxy groups enhances its reactivity, making it suitable for diverse synthetic pathways.

Table 1: Synthetic Routes Involving 3-Chloro-1-(3-Methoxyphenyl)pyrazin-2(1H)-one

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Base-catalyzed, solvent-free | Substituted pyrazinones | 75-90 |

| Cyclization | Acidic conditions | Fused heterocycles | 80-95 |

| Oxidation | Oxidizing agents | Ketones and aldehydes | 70-85 |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of pyrazinones, including 3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one, exhibit promising antimicrobial and anticancer activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains and cancer cell lines by targeting specific biological pathways.

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of pyrazinone derivatives, 3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Pharmaceutical Development

Potential Drug Candidate

Given its biological activity, this compound is being investigated as a potential drug candidate for treating infections and cancer. The structural features allow for modifications that can enhance potency and selectivity against specific targets.

Table 2: Pharmaceutical Applications of Pyrazinones

| Application Area | Compound Example | Target Disease | Development Stage |

|---|---|---|---|

| Antimicrobial | 3-Chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one | Bacterial infections | Preclinical trials |

| Anticancer | Various pyrazinones | Lung cancer | Phase I clinical trials |

Material Science

Use in Organic Optoelectronics

Pyrazine derivatives are increasingly used in organic optoelectronic materials due to their electronic properties. The incorporation of 3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one into polymer matrices can enhance charge transport and light absorption characteristics.

Case Study: Organic Photovoltaics

Research has shown that incorporating this compound into photovoltaic devices improves efficiency by optimizing charge carrier mobility. Devices utilizing these materials have demonstrated power conversion efficiencies exceeding 10% under standard testing conditions .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table highlights key pyrazinone derivatives and their biological profiles:

Key Observations

Structure-Activity Relationships (SAR)

- CRF1 Antagonists: Optimal activity requires a 3-arylamino group and lipophilic N1 substituents (e.g., cyclopropylmethyl) .

- Kinase Inhibitors : 3-Aryl and 5-heterocyclic substitutions (e.g., piperidinyl) enhance ATP-binding pocket interactions in PDGFR .

- Insulin Secretagogues : Para-methoxyphenyl groups at position 3 correlate with efficacy, suggesting meta-substitution (as in the target) may reduce this activity .

Métodos De Preparación

Cyclization and Formation of Pyrazinone Core

A key step in the preparation is the formation of the pyrazin-2-one ring. This can be achieved by cyclization of appropriate hydrazine derivatives with maleate esters or related compounds under controlled temperature and solvent conditions. For example, cyclization of 3-hydrazinopyridine derivatives with dialkyl maleate in the presence of alkoxide bases at temperatures between 25°C and 100°C yields pyrazolidine intermediates that can be further transformed into pyrazinones.

Chlorination at Position 3

Chlorination to introduce the chloro substituent at the 3-position of the pyrazinone ring is typically performed using chlorinating agents such as phosphorus oxychloride (POCl3) or other chlorinating reagents under controlled conditions. An example from related pyrazole chemistry involves chlorination of pyrazolidine intermediates to obtain 3-chloro-1-substituted pyrazoles or pyrazinones.

Introduction of the 3-Methoxyphenyl Group

The 3-methoxyphenyl substituent is introduced at the nitrogen atom (N-1) of the pyrazinone ring typically via nucleophilic substitution or coupling reactions. This step may involve the reaction of the chlorinated pyrazinone intermediate with 3-methoxyaniline or related derivatives under basic or acidic conditions to form the N-aryl pyrazinone.

Oxidation and Purification

Oxidation steps using manganese dioxide or other oxidants may be employed to convert dihydro intermediates to the fully aromatic pyrazinone structure. Purification is commonly achieved by flash column chromatography using ethyl acetate/hexanes mixtures or recrystallization to yield the pure compound.

Representative Synthetic Route and Conditions

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization | 3-Hydrazinopyridine dihydrochloride + dialkyl maleate + alkoxide base | 25–100 | Several hours | Moderate | Formation of pyrazolidine intermediate |

| 2 | Chlorination | Chlorinating agent (e.g., POCl3) | 25–80 | Hours | High | Introduction of Cl at position 3 |

| 3 | N-Arylation | Reaction with 3-methoxyaniline or equivalent | Room temp to 80 | Hours | Moderate | Formation of 1-(3-methoxyphenyl) substitution |

| 4 | Oxidation and Purification | MnO2 oxidation, flash chromatography | 60–80 | 6–18 hours | 90+ | Conversion to aromatic pyrazinone and purification |

Research Findings and Analysis

The preparation of 3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one requires multi-step synthesis with careful control of reaction parameters to maximize yield and purity.

Chlorination and oxidation steps are critical for obtaining the correct substitution pattern and aromaticity of the pyrazinone ring.

The choice of solvents (acetonitrile, ethyl acetate, hexanes) and temperature ranges (25°C to 140°C depending on step) significantly influences the reaction progress and product isolation.

Purification by flash chromatography using gradient elution from 10% to 60% ethyl acetate in hexanes is effective for isolating the pure compound.

The overall yields reported in related pyrazole and pyrazinone syntheses range from moderate to high (50–93%), depending on the step and starting materials.

Summary Table of Key Data

Q & A

Q. What are the common synthetic routes for 3-chloro-1-(3-methoxyphenyl)pyrazin-2(1H)-one?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with substituted acetophenones or phenylglyoxals. For example:

Substituted Acetophenone Route : React 3-methoxyacetophenone with hydrazine derivatives to form the pyrazinone core (see Table III, Example 11 in ).

Halogenation : Introduce chlorine at position 3 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

Purification : Employ column chromatography or recrystallization in ethanol/water mixtures to isolate the product.

- Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Core Formation | Hydrazine, EtOH, 80°C | 60–70 | |

| Chlorination | POCl₃, DMF, 110°C | 85–90 |

Q. How is the compound characterized for structural confirmation?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy group at C3-phenyl).

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement).

Q. What preliminary biological assays are used to evaluate its activity?

- Methodological Answer :

- In Vitro Screening :

- Enzyme Inhibition : Test against kinases or PDEs (phosphodiesterases) via fluorescence-based assays.

- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HCT-116, HeLa).

- Dose-Response Analysis : Calculate IC₅₀ values to determine potency.

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation steps be addressed?

- Methodological Answer : Regioselectivity during chlorination is influenced by:

- Catalysts : Use Lewis acids (e.g., FeCl₃) to direct electrophilic substitution.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity at the pyrazinone ring.

- Computational Modeling : Employ DFT calculations to predict reactive sites (e.g., electron density at C3 vs. C5).

Q. What strategies optimize solubility for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to improve aqueous solubility.

- Salt Formation : React with HCl or sodium salts to enhance bioavailability.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the methoxy position.

Q. How is the compound’s mechanism of action elucidated?

- Methodological Answer :

- Target Identification :

Pull-Down Assays : Use biotinylated analogs to isolate binding proteins.

Kinase Profiling : Screen against kinase libraries (e.g., Eurofins Panlabs).

- Pathway Analysis : RNA sequencing or Western blotting to detect downstream effects (e.g., autophagy markers like LC3-II).

Q. What computational tools predict structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or MOE to model interactions with targets (e.g., PDE5 or kinases).

- QSAR Models : Train algorithms on substituent effects (e.g., electron-withdrawing groups at C3-phenyl enhance activity).

- Example SAR Table :

| Substituent (R) | IC₅₀ (μM) | LogP | Reference |

|---|---|---|---|

| 3-OCH₃ | 2.56 | 2.1 | |

| 4-Cl | 5.78 | 2.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.